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molecular formula C7H7ClOS B8797361 4-Chloro-3-methoxybenzenethiol CAS No. 61150-48-9

4-Chloro-3-methoxybenzenethiol

Cat. No. B8797361
M. Wt: 174.65 g/mol
InChI Key: AXGCKAXNQUIPER-UHFFFAOYSA-N
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Patent
US07932271B2

Procedure details

To an ethanol (5 ml) solution of O-ethyl S-(4-chloro-3-methoxyphenyl) dithiocarbonate (394 mg, 1.50 mmol) was added a 1N aqueous solution of sodium hydroxide (5 ml). The resulting mixture was heated under reflux for 1 hour. After the reaction mixture was cooled to room temperature, ethanol was distilled off under reduced pressure. The residue was washed with dichloromethane. The water layer was acidified with acetic acid. The product thus obtained was extracted with dichloromethane. The organic layer was dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under reduced pressure to give 4-chloro-3-methoxybenzenethiol as a colorless oil.
Name
O-ethyl S-(4-chloro-3-methoxyphenyl) dithiocarbonate
Quantity
394 mg
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=S)(OCC)[S:2][C:3]1[CH:8]=[CH:7][C:6]([Cl:9])=[C:5]([O:10][CH3:11])[CH:4]=1.[OH-].[Na+]>C(O)C>[Cl:9][C:6]1[CH:7]=[CH:8][C:3]([SH:2])=[CH:4][C:5]=1[O:10][CH3:11] |f:1.2|

Inputs

Step One
Name
O-ethyl S-(4-chloro-3-methoxyphenyl) dithiocarbonate
Quantity
394 mg
Type
reactant
Smiles
C(SC1=CC(=C(C=C1)Cl)OC)(OCC)=S
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
ethanol was distilled off under reduced pressure
WASH
Type
WASH
Details
The residue was washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
The product thus obtained
EXTRACTION
Type
EXTRACTION
Details
was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)S)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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